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Tris(dimethylamido)gallium(III) - 57731-40-5

Tris(dimethylamido)gallium(III)

Catalog Number: EVT-3282236
CAS Number: 57731-40-5
Molecular Formula: C12H36Ga2N6
Molecular Weight: 403.9 g/mol
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Product Introduction

Description

Tris(dimethylamido)gallium(III) (also known as Ga(NMe2)3) is a metalorganic compound commonly employed as a precursor in the synthesis of gallium-containing materials, particularly gallium nitride (GaN) [, , ]. This compound falls under the classification of metal amides, characterized by a metal center bonded to one or more amido ligands. Due to its volatility and reactivity, Tris(dimethylamido)gallium(III) is particularly well-suited for use in vapor deposition techniques, such as atomic layer deposition (ALD) [], to create thin films with precise control over thickness and uniformity.

Trimethylgallium (TMGa)

  • Compound Description: Trimethylgallium is a highly volatile organogallium compound widely used as a precursor for the deposition of thin films of gallium-containing materials via various methods, including metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). It is known for its high reactivity and ability to decompose at relatively low temperatures, making it suitable for low-temperature deposition processes [, ].

Tris(dimethylamido)titanium

  • Compound Description: Tris(dimethylamido)titanium is a metalorganic precursor used in the atomic layer deposition (ALD) of titanium nitride (TiN) thin films []. This compound is known for its ability to facilitate low-temperature ALD processes, making it valuable in applications requiring temperature-sensitive substrates.
  • Relevance: Although Tris(dimethylamido)titanium is a titanium complex, it's considered structurally related to Tris(dimethylamido)gallium(III) because both belong to the same class of metal amides with similar ligand environments. The successful use of Tris(dimethylamido)titanium in low-temperature ALD processes [] provided a basis for exploring the use of Tris(dimethylamido)gallium(III) as a potential precursor for the low-temperature ALD of gallium nitride (GaN).

Tris(dimethylamido)aluminum

  • Compound Description: Similar to Tris(dimethylamido)titanium, Tris(dimethylamido)aluminum serves as a precursor for the deposition of aluminum nitride (AlN) thin films using ALD techniques []. This compound highlights the versatility of metal amides with dimethylamido ligands for creating thin films of various nitride materials.
  • Relevance: The inclusion of Tris(dimethylamido)aluminum further emphasizes the structural and functional similarities within this class of metal amides. The successful application of both Tris(dimethylamido)titanium and Tris(dimethylamido)aluminum in low-temperature ALD processes for their respective nitrides [] strengthens the rationale for investigating Tris(dimethylamido)gallium(III) as a precursor for GaN thin film deposition.

Tertiarybutylphosphine (TBP)

  • Compound Description: Tertiarybutylphosphine is an organophosphorus compound utilized as an alternative phosphorus source in the atomic layer deposition of gallium phosphide (GaP) []. It offers a less toxic alternative to phosphine gas, which is commonly employed but poses safety concerns.
  • Relevance: Although not directly structurally similar to Tris(dimethylamido)gallium(III), Tertiarybutylphosphine's relevance stems from its application in the ALD process of GaP. This connection arises because Tris(dimethylamido)gallium(III) is also explored as a potential precursor for depositing another III-V semiconductor material, GaN [], using ALD. The shared context of ALD and III-V semiconductor fabrication links these compounds in material science research.

Tris(dimethylamino)phosphine (TDMAP)

  • Compound Description: Tris(dimethylamino)phosphine is another organophosphorus compound investigated as a less toxic alternative to phosphine gas in the ALD of GaP [, ]. Like Tertiarybutylphosphine, it demonstrates the ongoing search for safer and more environmentally friendly precursors in semiconductor material processing.
  • Relevance: The relevance of Tris(dimethylamino)phosphine aligns with that of Tertiarybutylphosphine. Its use as a phosphorus source in GaP ALD [, ], alongside Tris(dimethylamido)gallium(III)'s exploration for GaN ALD [], underscores the shared interest in optimizing the deposition processes of III-V semiconductors using ALD. Both compounds are part of the ongoing research to identify safer and more efficient precursors for advanced material applications.
Overview

Tris(dimethylamido)gallium(III) is a chemical compound with the formula Ga(NMe₂)₃. It is a gallium complex recognized for its significant role as a precursor in the deposition of gallium nitride films, which are essential in the semiconductor industry. This compound exhibits unique characteristics that make it suitable for various applications in materials science and electronics.

Source

Tris(dimethylamido)gallium(III) is commercially available from multiple suppliers, including Thermo Fisher Scientific and American Elements, where it is offered in high purity and various forms, including solid and nanopowder .

Classification

Tris(dimethylamido)gallium(III) belongs to the class of organometallic compounds, specifically categorized as a metal amide. It is part of a broader category of gallium precursors used in chemical vapor deposition processes.

Synthesis Analysis

Methods

GaCl3+3LiNMe2Ga NMe2)3+3LiCl\text{GaCl}_3+3\text{LiNMe}_2\rightarrow \text{Ga NMe}_2)_3+3\text{LiCl}

Technical Details

The reaction requires careful control of conditions to ensure high yield and purity. The product can be purified through sublimation or recrystallization techniques. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Tris(dimethylamido)gallium(III) features a central gallium atom coordinated by three dimethylamide ligands. The molecular geometry around the gallium atom is typically trigonal pyramidal due to the presence of lone pairs on nitrogen atoms.

Data

  • Molecular Formula: Ga(NMe₂)₃
  • Molecular Weight: Approximately 403.90 g/mol
  • Appearance: White crystalline solid
  • Melting Point: Not specifically documented but expected to be stable under inert conditions at room temperature .
Chemical Reactions Analysis

Reactions

Tris(dimethylamido)gallium(III) undergoes several chemical reactions, including:

  1. Oxidation: It can be oxidized to form gallium oxide when reacted with oxygen or other oxidizing agents.
  2. Hydrolysis: The compound is sensitive to moisture, leading to decomposition into gallium oxide and other products upon contact with water.
  3. Substitution Reactions: Tris(dimethylamido)gallium(III) can engage in substitution reactions with various ligands, facilitating the formation of different gallium complexes .

Technical Details

The stability of tris(dimethylamido)gallium(III) in dry air makes it suitable for use in controlled environments, such as chemical vapor deposition systems where moisture is minimized .

Mechanism of Action

Process

In atomic layer deposition processes, tris(dimethylamido)gallium(III) acts as a precursor that interacts with ammonia plasma to deposit gallium nitride films. The process involves self-limiting growth characteristics, where the growth rate per cycle saturates at specific pulse times for both the precursor and ammonia plasma.

Data

During deposition at temperatures ranging from 130°C to 250°C, studies have shown that the growth per cycle (GPC) saturates at approximately 1.4 Å per cycle when optimal pulse times are used . This behavior indicates efficient surface chemistry between tris(dimethylamido)gallium(III) and ammonia plasma, allowing for high-quality film formation.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stable under inert atmospheres but sensitive to moisture and air.
  • Reactivity: Engages readily in reactions typical of metal amides, including hydrolysis and oxidation .
Applications

Tris(dimethylamido)gallium(III) has several scientific applications, particularly in:

  • Semiconductor Manufacturing: Used as a precursor for depositing high-quality gallium nitride films essential for optoelectronic devices such as light-emitting diodes and laser diodes.
  • Materials Science: Facilitates the growth of thin films with precise control over composition and structure through atomic layer deposition techniques .
  • Research Applications: Investigated for its potential role in developing new materials and nanostructures due to its unique chemical properties .

Properties

CAS Number

57731-40-5

Product Name

Tris(dimethylamido)gallium(III)

IUPAC Name

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine

Molecular Formula

C12H36Ga2N6

Molecular Weight

403.9 g/mol

InChI

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

OHLCFMPFTXQSJZ-UHFFFAOYSA-N

SMILES

CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C

Canonical SMILES

CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C

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